4-Amino-2-ethoxyphenol
Description
Significance and Context within Substituted Phenol (B47542) and Aniline Chemistry
Substituted phenols and anilines are foundational pillars in organic chemistry, serving as crucial intermediates in the synthesis of a vast array of commercially important products, including pharmaceuticals, agrochemicals, dyes, and polymers. researchgate.net The reactivity of these molecules is profoundly influenced by the nature and position of the substituents on the aromatic ring.
Phenols are aromatic compounds characterized by a hydroxyl (-OH) group directly attached to a benzene (B151609) ring. This group strongly activates the ring towards electrophilic aromatic substitution, primarily directing incoming electrophiles to the ortho and para positions. The acidity of the phenolic proton is also a key characteristic, influenced by the electronic effects of other substituents.
Anilines , containing an amino (-NH2) group attached to the benzene ring, are also highly reactive towards electrophilic substitution, with the amino group acting as a powerful activating and ortho-, para-directing group. The basicity of the amino group is a critical property, which is modulated by the presence of other functional groups on the ring.
4-Amino-2-ethoxyphenol combines the functionalities of both a phenol and an aniline. The interplay between the electron-donating amino and ethoxy groups and the hydroxyl group is expected to significantly influence the molecule's electronic properties and reactivity. The amino group enhances the nucleophilicity of the aromatic ring, while the ethoxy group, also an electron-donating group, further activates the ring. The relative positions of these substituents (amino at C4, ethoxy at C2, and hydroxyl at C1) create a specific substitution pattern that dictates the regioselectivity of its reactions.
Current Research Landscape and Knowledge Gaps Pertaining to this compound
The current body of scientific literature indicates that while the broader classes of substituted phenols and anilines are extensively studied, dedicated research focusing solely on this compound is limited. The compound is often cited as a starting material or an intermediate in patent literature for the synthesis of more complex molecules. For instance, it has been mentioned as a reactant in the synthesis of certain inhibitors and in the preparation of dyes. google.comgoogle.com
A significant knowledge gap exists regarding the detailed experimental characterization and a comprehensive understanding of the unique chemical properties of this compound. There is a scarcity of published data on its spectroscopic properties (such as detailed NMR, IR, and mass spectrometry analysis), its specific reactivity under various conditions, and its potential applications as a standalone functional molecule. Much of the understanding of its behavior is inferred from the well-established chemistry of its parent compounds, aminophenols and ethoxyphenols.
Scope and Objectives of Academic Inquiry on this compound
Future academic inquiry into this compound should aim to fill the existing knowledge gaps. The primary objectives of such research would be to:
Develop and optimize synthetic routes for the efficient and scalable production of high-purity this compound. While it can be prepared through methods like the reduction of the corresponding nitrophenol, detailed studies on reaction kinetics, catalyst efficiency, and purification methods are needed. google.com
Thoroughly characterize its physicochemical and spectroscopic properties. This includes obtaining and interpreting detailed 1H NMR, 13C NMR, IR, and mass spectra to provide a definitive structural and electronic profile.
Investigate its reactivity in a range of chemical transformations. This would involve exploring its behavior in electrophilic and nucleophilic substitution reactions, oxidation-reduction reactions, and reactions involving its functional groups, such as acylation, alkylation, and diazotization.
Explore its potential as a building block in the synthesis of novel compounds. Its trifunctional nature makes it an attractive starting material for creating diverse molecular scaffolds with potential applications in medicinal chemistry, materials science, and other areas. For example, aminophenols are precursors to benzoxazoles, which have various biological activities. nih.gov
A systematic investigation into these areas would not only provide a comprehensive understanding of this specific molecule but also contribute to the broader knowledge of structure-property relationships in polysubstituted aromatic compounds.
Properties
Molecular Formula |
C8H11NO2 |
|---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
4-amino-2-ethoxyphenol |
InChI |
InChI=1S/C8H11NO2/c1-2-11-8-5-6(9)3-4-7(8)10/h3-5,10H,2,9H2,1H3 |
InChI Key |
VCYQNCHWCSKOTO-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)N)O |
Canonical SMILES |
CCOC1=C(C=CC(=C1)N)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Reaction Pathways of 4 Amino 2 Ethoxyphenol
Classical and Modern Synthetic Approaches to 4-Amino-2-ethoxyphenol and its Precursors
The synthesis of this compound can be achieved through several routes, primarily involving the reduction of nitrobenzene (B124822) derivatives or the alkylation and etherification of phenolic precursors.
Reduction Strategies of Nitrobenzene Derivatives for this compound Synthesis
A primary and widely utilized method for synthesizing this compound involves the reduction of a corresponding nitro-substituted precursor, typically 2-ethoxy-4-nitrophenol (B1581399). This transformation is a critical step that converts the nitro group (-NO₂) into an amino group (-NH₂).
Catalytic hydrogenation is a common and efficient technique for this reduction. google.com This process typically employs a metal catalyst, such as platinum on carbon (Pt/C) or palladium on carbon (Pd/C), in the presence of hydrogen gas. acs.org The reaction is often carried out in a solvent, and the choice of solvent can influence the reaction rate and yield. Studies have shown that the polarity of the solvent can impact the catalytic activity, with more polar solvents sometimes leading to an increase in the initial rate of hydrogenation. acs.org The reaction conditions, including temperature, pressure, and catalyst loading, are optimized to ensure high conversion and selectivity. acs.orgnih.gov For instance, the catalytic hydrogenation of p-nitrophenol to p-aminophenol has been extensively studied, providing a model for the reduction of similar nitroaromatic compounds. acs.org
Chemical reduction methods using reducing agents like iron powder or tin chloride in an acidic medium also serve as viable alternatives to catalytic hydrogenation.
The general reaction scheme for the reduction of 2-ethoxy-4-nitrophenol is depicted below:
Figure 1: Reduction of 2-ethoxy-4-nitrophenol to this compound
Image depicting the chemical transformation of 2-ethoxy-4-nitrophenol to this compound through the reduction of the nitro group.
A key challenge in this synthesis is controlling the selectivity of the reduction to avoid the formation of byproducts. The Bamberger rearrangement represents an alternative pathway where N-phenylhydroxylamines, synthesized via transfer hydrogenation of nitrobenzenes, rearrange in the presence of a strong aqueous acid to form 4-aminophenols. wikipedia.org
Alkylation and Etherification Routes Involving 2-Ethoxyphenol (B1204887)
An alternative synthetic strategy involves the etherification of a suitable aminophenol precursor or the alkylation of 2-ethoxyphenol.
One approach is the direct alkylation of 2-ethoxyphenol. rsc.org However, this requires subsequent nitration and reduction steps to introduce the amino group at the desired position, making it a multi-step process.
A more direct route is the etherification of an aminophenol. google.comwipo.int This can be challenging due to the potential for side reactions, as the amino group can also react. To circumvent this, the amino group is often protected as an anilide function before the etherification step. The etherification is typically carried out in a basic medium using a polar aprotic solvent. google.com Phase transfer catalysis has been employed to improve the efficiency of these reactions, using a water-repellent and slightly polar solvent in the presence of an alkali hydroxide (B78521) and an alkylating agent. google.comwipo.int
The synthesis of 2-ethoxyphenol itself can be achieved through methods like the diazotization of o-aminophenetole followed by hydrolysis, or the etherification of catechol. guidechem.com The catechol route is often considered more environmentally friendly. guidechem.com
A two-step protocol for synthesizing related dibenzo[b,f] smolecule.comdigitellinc.comoxazepine derivatives involves the etherification and reductive cyclization of 1-halo-2-nitrobenzene and salicylaldehyde. ajgreenchem.com Another two-step method includes the imination and etherification of 2-aminophenol (B121084) with 2-halobenzaldehyde. ajgreenchem.com These etherification reactions often require high-boiling polar solvents and elevated temperatures. ajgreenchem.com
Green Chemistry Principles in the Synthesis of this compound Analogues
The principles of green chemistry are increasingly being applied to the synthesis of aminophenols and their derivatives to reduce environmental impact and improve sustainability. Key areas of focus include the use of renewable feedstocks, environmentally benign solvents, and catalytic methods that minimize waste.
One promising green approach is the synthesis of 4-aminophenol (B1666318) from hydroquinone (B1673460), which can be derived from lignin, a major component of lignocellulosic biomass. digitellinc.com This route avoids the use of petrochemical feedstocks and the harsh conditions associated with the traditional nitration of benzene (B151609). digitellinc.com However, the direct amination of hydroquinone can be slow and unselective, often requiring high temperatures that can lead to side reactions of the target 4-aminophenol. digitellinc.com
To address these challenges, researchers are exploring one-pot syntheses where amination and a subsequent reaction, such as acetylation, are performed simultaneously. digitellinc.com This "shielding" strategy can protect the newly formed 4-aminophenol from further unwanted reactions. digitellinc.com
The use of environmentally friendly catalytic systems is another cornerstone of green synthesis. For example, the reduction of p-nitrophenol to p-aminophenol has been achieved using nano-nickel catalysts supported on natural aragonite in an alkaline medium with hydrazine (B178648) hydrate (B1144303) as a hydrogen source. tandfonline.comresearchgate.net Another innovative method involves the one-pot catalytic hydrogenation of nitrobenzene and in-situ acid-catalyzed Bamberger rearrangement in a pressurized CO₂/H₂O system. acs.org This process utilizes a Pt–Sn/Al₂O₃ catalyst and avoids the use of mineral acids by employing self-neutralizing carbonic acid. acs.org
Furthermore, TEMPO-catalyzed electrosynthesis offers a mild and sustainable method for the dehydrogenative cyclocondensation of o-aminophenols, avoiding the need for stoichiometric oxidants. rsc.org
| Synthetic Approach | Green Chemistry Principle | Key Features |
| Hydroquinone Animation | Use of Renewable Feedstocks | Utilizes lignin-derived hydroquinone, avoiding petrochemicals. digitellinc.com |
| One-Pot Synthesis | Atom Economy, Reduced Waste | Simultaneous amination and acetylation to protect the product. digitellinc.com |
| Supported Nano-Catalysts | Benign Catalysts, High Activity | Nano-nickel on aragonite for nitrophenol reduction. tandfonline.comresearchgate.net |
| Pressurized CO₂/H₂O System | Benign Solvents, Acid Reduction | Avoids mineral acids by using in-situ carbonic acid. acs.org |
| Electrosynthesis | Reduced Reagent Use | TEMPO-catalyzed dehydrogenative cyclocondensation without stoichiometric oxidants. rsc.org |
Utilization of this compound as a Building Block in Complex Molecule Synthesis
This compound serves as a versatile building block in the synthesis of more complex molecules, particularly heterocyclic compounds and those with potential biological activity. The presence of three reactive sites—the amino group, the hydroxyl group, and the aromatic ring—allows for a wide range of chemical transformations.
The amino group can act as a nucleophile, participating in reactions such as acylation to form amides and alkylation. smolecule.com The phenolic hydroxyl group can undergo oxidation to form quinones or be involved in etherification reactions. smolecule.com The aromatic ring is susceptible to electrophilic substitution.
A significant application of aminophenols is in the synthesis of phenoxazinones, a core structure found in many natural products, dyes, and pharmaceutical molecules. rsc.org For example, o-aminophenols can undergo oxidative radical homo-dimerization, catalyzed by electrochemically generated TEMPO+, to form 2-aminophenoxazinones. rsc.org
Furthermore, N-allyl-2-aminophenols can undergo switchable oxidative reactions. acs.org In the presence of a palladium catalyst and an oxidant like PhI(OCOR)₂, they undergo an alkoxyacyloxylation to form functionalized dihydro-1,4-benzoxazines. acs.org In the absence of the palladium catalyst, the reaction switches to an intramolecular Diels-Alder reaction pathway. acs.org
The Ugi four-component reaction (U-4CR) followed by a microwave-assisted intramolecular Ullmann diaryl etherification is another powerful strategy that utilizes 2-aminophenols to generate complex dibenz[b,f] smolecule.comdigitellinc.comoxazepine scaffolds. nih.gov
Synthesis of Phosphonate (B1237965) Derivatives Incorporating Aminophenol Moieties
The synthesis of phosphonate derivatives incorporating aminophenol moieties has garnered interest due to the potential biological activities of these compounds. researchgate.net The reaction of aminophenols with phosphorus-containing reagents can lead to a variety of structures.
One approach involves the reaction of aminophenols with hexachlorocyclotriphosphazatriene (N₃P₃Cl₆). tandfonline.comresearchgate.net The reaction of p-aminophenol with N₃P₃Cl₆ can yield both an open-chain compound, N₃P₃Cl₅(NHC₆H₄OH), and a bridged compound, N₃P₃Cl₅(NHC₆H₄O)N₃P₃Cl₅. tandfonline.com The reaction conditions can be tuned to favor the formation of spiro- and spiro-crypta phosphazene derivatives. ias.ac.in
Another route involves the reaction of 2-aminophenol with Lawesson's reagent, which results in the formation of 1,3,2-oxazaphosphole derivatives. tandfonline.com
The synthesis of α-aminophosphonate derivatives can be achieved through a one-pot condensation of an aminophenol, an aldehyde, and a phosphite (B83602). researchgate.net For instance, the condensation of aminophenols, benzaldehyde (B42025) derivatives, and dimethyl phosphite can be performed in an aqueous medium with an acid catalyst. researchgate.net
Furthermore, 2-azidoallylphosphonates, synthesized from allenic phosphonates, can be photochemically converted to 2-azirinylmethylphosphonates. rsc.org These intermediates can then be transformed into stable primary enamines, specifically 4-amino-2-ethoxy-1,2-oxaphosphol-3-ene 2-oxides, in the presence of a palladium catalyst. rsc.org
Mechanistic Investigations of Chemical Transformations Involving this compound
Understanding the reaction mechanisms of chemical transformations involving this compound and related aminophenols is crucial for optimizing reaction conditions and designing new synthetic routes.
The reduction of nitrophenols to aminophenols, a key step in the synthesis of this compound, has been the subject of mechanistic studies. The catalytic reduction of 4-nitrophenol (B140041) to 4-aminophenol is often used as a model reaction. nih.govresearchgate.net The mechanism is generally described by the Langmuir-Hinshelwood model, where the reaction occurs on the surface of the catalyst. researchgate.net It is proposed that the borohydride (B1222165) ions transfer a surface-hydrogen species to the adsorbed nitrophenol. researchgate.net
The Bamberger rearrangement, an alternative route to aminophenols, proceeds through the monoprotonation of an N-phenylhydroxylamine. wikipedia.org While N-protonation is favored, it is unproductive. O-protonation leads to the formation of a nitrenium ion, which then reacts with a nucleophile like water to yield the 4-aminophenol. wikipedia.org
The oxidative coupling of anilines to aminophenols in the presence of sodium periodate (B1199274) has been shown to proceed through an unprecedented oxidative ring contraction after the initial coupling step. nih.gov
In the context of reactions involving the phenolic hydroxyl group, the cleavage of the O-H bond in phenols by a manganese superoxo complex has been shown to proceed through different mechanisms depending on the substituents on the phenol (B47542). nih.govresearchgate.net For instance, the reaction with 4-dimethylaminophenol occurs via a concerted proton-electron transfer (CPET), while the reaction with 4-nitrophenol proceeds through a proton transfer process. nih.govresearchgate.net For other substituted phenols, a combination of CPET and sequential proton and electron transfer pathways may be observed. nih.govresearchgate.net
Electrophilic and Nucleophilic Aromatic Substitution Pathways of this compound
The reactivity of the aromatic ring in this compound towards substitution reactions is governed by the electronic effects of its substituents: the amino (-NH₂), hydroxyl (-OH), and ethoxy (-OCH₂CH₃) groups. Both the amino and hydroxyl groups are potent activating groups and are ortho, para-directing in electrophilic aromatic substitution reactions. The ethoxy group is also an activating, ortho, para-directing group.
In this compound, the amino group is para to the hydroxyl group, and the ethoxy group is ortho to the hydroxyl group. The positions ortho to the strong amino activating group (positions 3 and 5) are the most likely sites for electrophilic attack.
Electrophilic Aromatic Substitution:
Due to the strong activation by the amino and hydroxyl groups, electrophilic substitution on this compound is expected to be facile. Common electrophilic aromatic substitution reactions include:
Halogenation: Reaction with halogens (e.g., Br₂, Cl₂) would likely lead to poly-substitution at the positions activated by the amino and hydroxyl groups.
Nitration: Introduction of a nitro group (-NO₂) onto the aromatic ring would occur under mild nitrating conditions. The position of substitution would be directed by the existing activating groups.
Sulfonation: The introduction of a sulfonic acid group (-SO₃H) can be achieved, and this functional group can also serve as a removable blocking group to direct other substituents.
Friedel-Crafts Alkylation and Acylation: These reactions are generally not successful on rings that are strongly activated by amino groups, as the amino group can coordinate with the Lewis acid catalyst, deactivating it.
Nucleophilic Aromatic Substitution:
Nucleophilic aromatic substitution (SNAr) on the benzene ring of this compound is generally not favored unless a suitable electron-withdrawing group is also present on the ring to activate it towards nucleophilic attack. The existing electron-donating groups (amino, hydroxyl, ethoxy) deactivate the ring for SNAr. However, the functional groups on this compound can themselves act as nucleophiles. The amino group, for instance, can participate in substitution reactions with electrophilic compounds. rsc.org
Oxidative Transformations of the Phenolic Moiety in this compound
The phenolic moiety in this compound is susceptible to oxidation. The presence of the electron-donating amino group further facilitates this process. Oxidation of aminophenols can lead to the formation of quinone imines or related polymeric structures.
Studies on similar p-aminophenol structures have shown that electrochemical oxidation proceeds via a two-step one-electron transfer. The final oxidized product is typically a quinonimine. ustc.edu.cn In the case of this compound, oxidation would likely yield 2-ethoxy-1,4-benzoquinone imine. This transformation is of interest as quinone and quinone imine structures are found in various biologically active molecules and dyes.
The oxidation of aminophenols can be mediated by various oxidizing agents, including chemical reagents and enzymes. For instance, the oxidation of m-aminophenol has been studied using birnessite (δ-MnO₂), a common soil mineral, which proceeds through radical coupling reactions. nih.gov
| Oxidizing Agent/Method | Expected Product from this compound | Reference for Analogy |
| Electrochemical Oxidation | 2-ethoxy-1,4-benzoquinone imine | ustc.edu.cn |
| Birnessite (δ-MnO₂) | Polymeric structures via radical coupling | nih.gov |
| Peroxidases | Radical intermediates leading to coupling products | rsc.org |
Reductive Reactions of the Amino Group in this compound
While the amino group in this compound is already in a reduced state, a key synthetic route to this compound involves the reduction of the corresponding nitro compound, 4-nitro-2-ethoxyphenol. This reduction is a common and efficient method for the preparation of aromatic amines.
Common reducing agents for the conversion of a nitro group to an amino group include:
Catalytic hydrogenation (e.g., H₂ with a metal catalyst like Pd/C, PtO₂)
Metal-acid systems (e.g., Fe/HCl, Sn/HCl)
Sodium dithionite (B78146) (Na₂S₂O₄) nih.gov
The choice of reducing agent can be influenced by the presence of other functional groups in the molecule. For the synthesis of this compound, a method that does not affect the ethoxy or hydroxyl groups is required. Catalytic hydrogenation is often a clean and effective method for this transformation. rsc.org
| Reducing System | Functionality Reduced | Product | Reference |
| Catalytic Hydrogenation (e.g., Pd/C, H₂) | Nitro group (-NO₂) | Amino group (-NH₂) | rsc.org |
| Iron powder in acid | Nitro group (-NO₂) | Amino group (-NH₂) | rsc.org |
| Sodium Dithionite (Na₂S₂O₄) | Nitro group (-NO₂) | Amino group (-NH₂) | nih.gov |
Diazotization and Subsequent Derivatization Reactions of the Aniline Structure in this compound
The primary aromatic amino group in this compound can undergo diazotization upon treatment with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid (e.g., HCl, H₂SO₄). This reaction converts the amino group into a diazonium salt (-N₂⁺). acs.org
The resulting diazonium salt of this compound is a versatile intermediate that can undergo a variety of subsequent reactions, collectively known as Sandmeyer reactions or Sandmeyer-type reactions. These reactions allow for the introduction of a wide range of functional groups in place of the original amino group. google.com
Potential Derivatization Reactions:
Halogenation: Reaction with CuCl, CuBr, or KI can introduce chloro, bromo, or iodo substituents, respectively.
Cyanation: Treatment with CuCN introduces a cyano group (-CN).
Hydroxylation: Heating the diazonium salt in water introduces another hydroxyl group.
Azo Coupling: The diazonium salt can act as an electrophile and react with activated aromatic compounds (like other phenols or anilines) to form brightly colored azo compounds (Ar-N=N-Ar'). google.com A patent has mentioned this compound as a coupling component in the formation of dyes, indicating its utility in azo coupling reactions. google.comfrontiersin.org
Coordination Chemistry and Complexation Reaction Mechanisms of Substituted Phenols with Metal Ions
Substituted phenols, particularly those with additional donor atoms like the amino group in this compound, can act as ligands in coordination chemistry, forming complexes with various metal ions. The hydroxyl group and the amino group can both coordinate to a metal center. The presence of the ethoxy group can sterically and electronically influence the coordination behavior.
| Potential Metal Ion | Expected Coordination Mode | Potential Application of Complex | Reference for Analogy |
| Cu(II) | Bidentate (N, O-donor) | Catalysis, Antimicrobial agents | rsc.org |
| Ni(II) | Bidentate (N, O-donor) | Catalysis, Materials science | frontiersin.org |
| Co(II) | Bidentate (N, O-donor) | Catalysis, Model complexes | rsc.org |
| Zn(II) | Bidentate (N, O-donor) | Luminescent materials | frontiersin.org |
Radical Reaction Pathways and Kinetic Studies Involving Aminophenols
Aminophenols are known to be effective radical scavengers due to the presence of both the phenolic hydroxyl and the amino groups. They can donate a hydrogen atom to a radical species, forming a more stable phenoxyl radical. The stability of this resulting radical is enhanced by the electron-donating amino group through resonance.
The kinetics of the reactions of aminophenols with various radicals have been studied. For example, the reaction of p-aminophenol with nitrate (B79036) radicals (NO₃•) has been investigated, demonstrating the high reactivity of aminophenols towards these species. nih.gov The primary mechanism of antioxidant activity for phenolic compounds is typically hydrogen atom transfer (HAT) or single electron transfer followed by proton transfer (SET-PT).
In the case of this compound, it is expected to exhibit significant radical scavenging activity. The reaction with a radical (R•) would likely proceed as follows:
HO-Ar-NH₂ + R• → •O-Ar-NH₂ + RH
The resulting phenoxyl radical can be stabilized by resonance delocalization of the unpaired electron over the aromatic ring and onto the amino group. The kinetics of these reactions are often studied using techniques like pulse radiolysis or by monitoring the decay of a stable radical species like DPPH (2,2-diphenyl-1-picrylhydrazyl).
Dehydrogenative Synthesis and α-Oxyamination Mechanisms for Aminophenol Derivatives
Recent advances in organic synthesis have focused on the development of more atom-economical and environmentally benign methods, such as dehydrogenative coupling reactions.
Dehydrogenative Synthesis:
The synthesis of N-functionalized 2-aminophenols from cyclohexanones and amines via a dehydrogenative pathway has been reported. researchgate.netbeilstein-journals.org This method involves the formation of an enamine intermediate, followed by oxidation and aromatization to yield the aminophenol derivative. While this methodology has been applied to a range of substrates, its direct application starting from this compound to create more complex derivatives would depend on the specific reaction conditions and the reactivity of the starting material.
A copper-catalyzed cross-dehydrogenative amination at the C2-position of p-aminophenols has also been developed, proceeding via a radical/radical cross-coupling mechanism. rsc.org This suggests a potential pathway for the further functionalization of this compound at the position ortho to the hydroxyl group.
α-Oxyamination Mechanisms:
The α-oxyamination reaction involves the introduction of both an oxygen and a nitrogen functionality across a double bond or at a carbon atom alpha to a carbonyl group. The Sharpless aminohydroxylation is a classic example that creates 1,2-amino alcohols from alkenes.
More recently, organocatalytic methods for the α-oxyamination of aldehydes have been developed. For instance, the anodic oxidation of enamines in the presence of TEMPO (2,2,6,6-tetramethylpiperidinyloxyl) can lead to α-oxyaminated products. These advanced methods provide routes to complex molecules, and while not directly demonstrated on this compound in the searched literature, they represent the forefront of synthetic methodology for the creation of aminophenol-like structures.
Derivatization Strategies for Novel Chemical Entities Based on the this compound Scaffold
The this compound molecule, with its distinct amino, hydroxyl, and ethoxy functional groups, serves as a versatile scaffold for the synthesis of a wide array of novel chemical entities. These derivatives are explored for their potential applications in various fields of chemistry and material science. The strategic modification of this scaffold allows for the fine-tuning of chemical and physical properties, leading to compounds with tailored characteristics.
Synthesis and Characterization of Schiff Base Derivatives of this compound
Schiff bases, or imines, are a class of compounds typically synthesized through the condensation of a primary amine with a carbonyl compound (aldehyde or ketone). hilarispublisher.compensoft.net The amino group of this compound provides a reactive site for the formation of such derivatives.
The general synthesis involves the reaction of this compound with a selected aldehyde or ketone, often in an alcoholic solvent and sometimes with the addition of a catalytic amount of acid. pensoft.net The reaction mixture is typically refluxed for a period, and upon cooling, the Schiff base product precipitates and can be purified by recrystallization. ugm.ac.id
Table 1: General Synthesis and Characterization of Schiff Base Derivatives
| Reaction Step | Description | Typical Characterization Methods |
| Condensation | Reaction of this compound with an aldehyde or ketone in a suitable solvent (e.g., ethanol). pensoft.net | FT-IR to identify the C=N stretch. hilarispublisher.com |
| Purification | Recrystallization from an appropriate solvent. | Melting point determination. |
| Structural Elucidation | Spectroscopic analysis of the purified product. | ¹H-NMR and ¹³C-NMR for structural details, Mass Spectrometry for molecular weight confirmation. hilarispublisher.combohrium.com |
Formation of Azo Dyes and Related Compounds from Ethoxyphenol Precursors
Azo dyes are a significant class of organic compounds characterized by the presence of a diazene (B1210634) functional group (-N=N-) connecting two aromatic rings. The synthesis of azo dyes from an ethoxyphenol precursor like this compound generally follows a two-stage process. chemistrystudent.comunb.ca
The first stage is diazotization, where the primary aromatic amine (this compound) is converted into a diazonium salt. This reaction is typically carried out in a cold acidic solution (e.g., hydrochloric acid) with the addition of sodium nitrite. chemistrystudent.com Low temperatures (0-5 °C) are crucial to prevent the unstable diazonium salt from decomposing. chemistrystudent.com
The second stage is the azo coupling reaction. The diazonium salt solution is then added to a solution of a coupling agent, which is an electron-rich aromatic compound. In this context, another molecule of an ethoxyphenol derivative or a different activated aromatic compound could serve as the coupling partner. ijisrt.com The reaction is usually performed under alkaline conditions. ijisrt.com The result is the formation of a brightly colored azo compound. ijisrt.com
Table 2: Key Stages in Azo Dye Synthesis
| Stage | Process | Key Reagents and Conditions |
| Diazotization | Conversion of the primary amine of this compound to a diazonium salt. chemistrystudent.com | Sodium nitrite (NaNO₂), Hydrochloric acid (HCl), 0-5 °C. chemistrystudent.com |
| Azo Coupling | Reaction of the diazonium salt with a coupling agent. ijisrt.com | Electron-rich aromatic compound (e.g., phenol or amine), Alkaline conditions. ijisrt.com |
Synthesis of Metal Complexes Utilizing this compound-derived Ligands
Schiff bases derived from this compound can act as versatile ligands in coordination chemistry, forming stable complexes with various transition metal ions. bohrium.com The synthesis of these metal complexes typically involves the reaction of the Schiff base ligand with a metal salt (e.g., chloride or acetate (B1210297) salts of metals like Cu(II), Ni(II), Co(II), and Zn(II)) in a suitable solvent, often ethanol (B145695) or methanol. nih.gov
The reaction mixture is usually refluxed for several hours, during which the metal complex precipitates out of the solution. bohrium.com The resulting solid is then filtered, washed, and dried. The coordination of the metal ion to the ligand can be confirmed through various analytical techniques. FT-IR spectroscopy can show shifts in the vibrational frequencies of the imine and phenolic groups upon coordination to the metal ion. nih.gov UV-Vis spectroscopy can provide information about the electronic transitions within the complex and its geometry. bohrium.com Molar conductance measurements can help determine the electrolytic nature of the complexes. bohrium.com
Table 3: Synthesis and Characterization of Metal Complexes
| Step | Description | Analytical Techniques |
| Ligand Synthesis | Preparation of a Schiff base from this compound. | See Section 2.3.1 |
| Complexation | Reaction of the Schiff base ligand with a metal salt in solution. nih.gov | FT-IR, UV-Vis Spectroscopy. nih.govbohrium.com |
| Characterization | Analysis of the purified metal complex. | Molar Conductance, Magnetic Susceptibility. bohrium.com |
Incorporation of Aminophenol Analogues into Advanced Organic Frameworks and Bicyclic Systems
Aminophenol analogues are valuable building blocks for the construction of more complex molecular architectures such as covalent organic frameworks (COFs) and bicyclic systems. COFs are porous, crystalline materials with potential applications in gas storage and catalysis. The synthesis of COFs often involves reversible bond formation, such as the formation of imine linkages from amine and aldehyde precursors. ntu.edu.sg An aminophenol derivative can be used as a monomer in such a synthesis, reacting with a multivalent aldehyde to form a 2D or 3D framework. ntu.edu.sg
The synthesis of bicyclic systems can be achieved through various organic reactions. For instance, a tandem oxidation-intramolecular hetero-Diels-Alder reaction can be employed. In such a reaction, an o-aminophenol derivative can be oxidized to an o-azaquinone species, which can then undergo a cycloaddition reaction to form a bicyclic system. acs.org
Synthesis of N-Acyl-α-amino Acid and Oxazole (B20620) Derivatives from Aminophenol Analogues
Aminophenol analogues can serve as starting materials for the synthesis of N-acyl-α-amino acids and oxazole derivatives. The synthesis of N-acyl-α-amino acids can be achieved by the N-acylation of an amino acid with an acyl chloride derived from a substituted benzoic acid. mdpi.com While not a direct reaction of this compound, its structural motifs can be incorporated into the acyl chloride or the amino acid.
Oxazole derivatives can be synthesized through various methods. One common route is the Robinson-Gabriel synthesis, which involves the cyclodehydration of 2-acylamino-ketones. ijpsonline.com Another approach involves the reaction of α-haloketones with amides. ijpsonline.com Aminophenol analogues can be precursors to the necessary intermediates for these syntheses. For example, a 2-aminophenol can react with an aldehyde in an oxidative cyclization to form a 2-substituted benzoxazole. researchgate.net
Synthesis of Coumarin (B35378) Derivatives from Aminophenol Intermediates
Coumarins are a class of benzopyrone compounds that can be synthesized through several methods, with some utilizing aminophenol intermediates. sathyabama.ac.in The Pechmann condensation is a classic method for coumarin synthesis, involving the reaction of a phenol with a β-ketoester under acidic conditions. researchgate.net While this method typically uses phenols, modified procedures can incorporate aminophenols.
A more direct involvement of aminophenols is seen in multi-component reactions. For example, a three-component reaction of a salicylaldehyde, ethyl cyanoacetate, and an o-aminophenol can yield 3-benzoxazole coumarins. nih.gov This reaction highlights how the aminophenol moiety can be incorporated to create more complex coumarin derivatives.
Table 4: Common Synthetic Routes to Coumarin Derivatives
| Reaction Name | Description | Relevance to Aminophenols |
| Pechmann Condensation | Reaction of a phenol with a β-ketoester in the presence of an acid catalyst. researchgate.net | Can be adapted for substituted phenols, including those with amino groups. |
| Knoevenagel Condensation | Condensation of an aldehyde or ketone with an active methylene (B1212753) compound. researchgate.net | Salicylaldehydes are common starting materials. |
| Three-Component Reaction | One-pot reaction of salicylaldehyde, ethyl cyanoacetate, and o-aminophenol. nih.gov | Directly incorporates the aminophenol structure into the final coumarin derivative. nih.gov |
Advanced Spectroscopic and Analytical Characterization of 4 Amino 2 Ethoxyphenol and Its Derivatives
Vibrational Spectroscopy Studies (FT-IR, FT-Raman) for Structural Elucidation
In aminophenol derivatives, the positions of characteristic infrared absorption bands reveal key structural features. For instance, the stretching vibrations of the hydroxyl (O-H) and amino (N-H) groups are particularly informative. In a study of 4-aminophenol (B1666318), the phenolic ν(O–H) stretching band was observed at 3338 cm⁻¹, while the N–H stretching appeared at 3282 cm⁻¹. mdpi.com The IR spectrum of this parent amine also showed an N–H bending absorption band at 1613 cm⁻¹, O–H bending at 1384 cm⁻¹, and C–N and C–O stretching at 1235 cm⁻¹ and 1091 cm⁻¹, respectively. mdpi.com For aminophenol derivatives, the presence of intramolecular hydrogen bonds, such as the O-H···N type, can be identified by the appearance of specific absorption bands. tsu.ru
FT-IR and FT-Raman spectra are often interpreted with the aid of quantum chemical calculations, such as Density Functional Theory (DFT), to provide a more detailed assignment of the observed vibrational modes. nih.gov This combined experimental and theoretical approach allows for a thorough understanding of the molecular structure, including bond lengths, bond angles, and the effects of substituents on the vibrational frequencies. The analysis of the entire spectral range, including the fingerprint region, enables the unambiguous identification of the compound and the characterization of its structural isomers. mt.com
Table 1: Characteristic FT-IR Bands for Aminophenol Derivatives
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
| Phenolic O-H | Stretching | 3200–3600 | |
| Amino N-H | Stretching | 3282-3510 | mdpi.comtsu.ru |
| Amino N-H | Bending | 1500–1600 | |
| Aromatic C-H | Stretching | 3055-3068 | researchgate.net |
| Carbonyl C=O | Stretching | 1672-1828 | researchgate.netresearchgate.net |
| Carbon-Oxygen C-O | Stretching | 1000-1260 | researchgate.net |
| Carbon-Nitrogen C-N | Stretching | 1235 | mdpi.com |
This table provides a general range for the vibrational frequencies, which can vary based on the specific molecular structure and intermolecular interactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Analysis (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the detailed structural and electronic analysis of 4-Amino-2-ethoxyphenol and its derivatives. ¹H and ¹³C NMR provide information on the chemical environment of individual protons and carbon atoms, respectively, allowing for the elucidation of the molecular skeleton and the conformation of substituents.
In the ¹H NMR spectrum of aminophenol derivatives, the chemical shifts of the aromatic protons typically appear in the range of δ 6.5–7.5 ppm. The protons of the amino group (NH₂) are generally observed between δ 2.5–3.5 ppm. For 4-ethoxyphenol, a related compound, the ethoxy group protons would show characteristic signals, typically a triplet for the methyl group and a quartet for the methylene (B1212753) group, due to spin-spin coupling. chemicalbook.com The chemical shifts are sensitive to the electronic effects of the substituents on the aromatic ring.
¹³C NMR spectroscopy provides complementary information. The sp² hybridized carbons of the benzene (B151609) ring typically resonate in the region of 100–150 ppm. The chemical shifts of the carbon atoms are influenced by the nature and position of the substituents. For instance, the carbon attached to the electron-donating hydroxyl and amino groups will experience a shift in its resonance frequency.
Two-dimensional NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence), can be used to correlate the signals of directly bonded protons and carbons, further aiding in the unambiguous assignment of the NMR spectra. unimi.it The analysis of coupling constants in ¹H NMR can provide valuable information about the relative positions of substituents on the aromatic ring.
Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for Aminophenol-related Structures
| Compound/Fragment | Nucleus | Chemical Shift (ppm) | Reference |
| Aromatic Protons | ¹H | 6.5–7.5 | |
| Amino Protons (NH₂) | ¹H | 2.5–3.5 | |
| Aromatic Carbons (sp²) | ¹³C | 100–150 | |
| 4-Amino-phenol | ¹H | 6.42-6.50 (m, 2H), 6.48-6.50 (m, 2H) | rsc.org |
| 2-Amino-phenol | ¹H | 6.36-6.62 (m, 4H) | rsc.org |
| 4-Methoxyaniline | ¹H | 6.51-6.53 (m, 2H), 7.58-7.61 (m, 2H) | rsc.org |
Note: Chemical shifts are dependent on the solvent and the specific derivative being analyzed.
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Transitions
Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are key techniques for investigating the electronic transitions within this compound and its derivatives. These methods provide insights into the electronic structure, conjugation, and the effects of substituents on the energy levels of the molecule.
Aminophenol derivatives typically exhibit characteristic absorption bands in the ultraviolet and near-visible regions due to π-π* transitions within the aromatic system and n-π* transitions involving the non-bonding electrons of the amino and hydroxyl groups. smolecule.com The position and intensity of these absorption bands are sensitive to the molecular structure and the solvent environment. For example, the UV-visible electronic spectrum of a Schiff base ligand derived from an aminophenol showed an absorption peak at 370 nm, which was attributed to n → π* electronic transitions. rsc.org
The electronic transitions can be further understood through theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT). acs.org These calculations can help to assign the observed absorption bands to specific electronic transitions between molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net
Fluorescence spectroscopy provides information about the emission properties of the compounds after they have been excited by UV or visible light. The fluorescence quantum yield and the Stokes shift (the difference between the absorption and emission maxima) are important parameters that characterize the emissive properties of these molecules. The fluorescence of aminophenol derivatives can be influenced by factors such as intramolecular hydrogen bonding and the polarity of the solvent.
Table 3: Typical Electronic Absorption Data for Aminophenol Derivatives
| Compound Type | Transition | Absorption Maximum (λmax, nm) | Solvent | Reference |
| Aminophenol derivatives | π-π* and n-π | 250-350 | - | smolecule.com |
| Schiff base of aminophenol | n → π | 370 | - | rsc.org |
| 4-amino-1,8-naphthalimide derivative | π–π* | 346 | CH₂Cl₂ | iitpkd.ac.in |
| 4-amino-1,8-naphthalimide derivative | ICT | 384 | CH₂Cl₂ | iitpkd.ac.in |
The absorption maxima can shift depending on the specific derivative and the solvent used.
Mass Spectrometry (MS) and Elemental Analysis for Molecular Composition
Mass spectrometry (MS) and elemental analysis are fundamental techniques for determining the molecular formula and confirming the elemental composition of this compound and its derivatives.
Mass spectrometry provides a precise measurement of the mass-to-charge ratio (m/z) of ionized molecules. This information is used to determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide mass measurements with high accuracy, allowing for the unambiguous determination of the molecular formula. The fragmentation pattern observed in the mass spectrum, which results from the breakdown of the molecular ion, provides valuable structural information that can be used to confirm the identity of the compound. researchgate.net For instance, in the analysis of amino acids, the derivatized molecules show characteristic fragments corresponding to the loss of specific groups. sigmaaldrich.com
Elemental analysis, on the other hand, determines the percentage composition of the elements (carbon, hydrogen, nitrogen, oxygen, etc.) in a compound. The experimentally determined percentages are then compared with the theoretical values calculated from the proposed molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the proposed molecular formula and the purity of the sample.
Together, mass spectrometry and elemental analysis are powerful tools for the verification of the molecular composition of newly synthesized this compound derivatives.
Chromatographic Techniques (HPLC, GC-MS) for Purity Assessment and Separation
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), are essential for assessing the purity of this compound and for the separation and analysis of its derivatives in complex mixtures.
HPLC is a versatile technique that separates compounds based on their differential partitioning between a stationary phase and a mobile phase. It is well-suited for the analysis of polar and non-volatile compounds like aminophenols. By using an appropriate column and mobile phase, HPLC can effectively separate this compound from its isomers, starting materials, and by-products. The purity of a sample can be determined by the presence of a single, sharp peak in the chromatogram.
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. epa.gov For volatile compounds or those that can be made volatile through derivatization, GC-MS is a powerful tool for identification and quantification. researchgate.net Derivatization is often necessary for polar compounds like amino acids and phenols to increase their volatility and improve their chromatographic behavior. sigmaaldrich.com The mass spectrometer provides detailed structural information for each separated component, allowing for confident identification.
Both HPLC and GC-MS are widely used in quality control to ensure the purity of this compound and its derivatives, as well as in analytical methods for their determination in various matrices.
Thermal Analysis Techniques (Thermogravimetric Analysis - TGA, Differential Scanning Calorimetry - DSC) for Decomposition and Stability Studies
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are employed to investigate the thermal stability and decomposition behavior of this compound and its derivatives. americanpharmaceuticalreview.com
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. ctherm.com The resulting TGA curve provides information about the temperatures at which the compound decomposes, as well as the extent of mass loss at each decomposition step. This is crucial for determining the thermal stability of the compound and for identifying the formation of any stable intermediates during the decomposition process.
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. abo.fi DSC can detect physical transitions, such as melting and crystallization, as well as chemical reactions, such as decomposition. The DSC thermogram shows endothermic or exothermic peaks corresponding to these events. By combining TGA and DSC, a comprehensive understanding of the thermal behavior of a compound can be obtained. mineralstech.com For example, a weight loss in the TGA curve that corresponds to an endothermic peak in the DSC curve can indicate a process like dehydration or decomposition. mineralstech.com
These thermal analysis techniques are vital for establishing the temperature limits for the safe handling and processing of this compound and its derivatives.
Table 4: Interpretation of Simultaneous TGA-DSC Observations
| Observation | Example Reaction | Reference |
| Endothermic weight loss | Dehydration, Dehydroxylation, Decarboxylation | mineralstech.com |
| Exothermic weight loss | Oxidation with evolved gas (e.g., organic combustion) | mineralstech.com |
| Exothermic weight gain | Oxidation consuming a gas (e.g., metal oxidation) | mineralstech.com |
| Endothermic, no weight change | Melting, Crystal transformation | mineralstech.com |
| Exothermic, no weight change | Crystallization, some solid-state reactions | mineralstech.com |
Development of Novel Spectrophotometric Methods for Quantitative Analysis of Related Aminophenols in Mixtures
The development of novel spectrophotometric methods is crucial for the simple, rapid, and cost-effective quantitative analysis of aminophenol isomers in various mixtures. These methods are often based on the derivatization of the aminophenols to form colored products that can be measured using a spectrophotometer.
One such method involves the reaction of aminophenol isomers with 1,2-Naphthoquinone-4-sulphonate (NQS) in a basic medium to form colored products with distinct absorption maxima. pjaec.pkresearchgate.net This allows for the simultaneous determination of different isomers in a mixture. Beer's law is typically obeyed over a specific concentration range, enabling the quantification of the analytes. pjaec.pkresearchgate.net The sensitivity and accuracy of these methods are evaluated by parameters such as molar absorptivity, limit of detection, and recovery studies. pjaec.pkresearchgate.net
Another approach utilizes 9-chloroacridine (B74977) as a reagent for the determination of aminophenol isomers. researchgate.net The reaction between the amines and the reagent produces colored products with a maximum absorption that can be used for quantification. The stoichiometry and stability of the resulting complexes are also investigated to ensure the reliability of the method. researchgate.net
Derivative spectrophotometry is another powerful technique that can enhance the specificity and selectivity of UV-absorption spectra for the analysis of multicomponent mixtures. rsc.org By calculating the derivative of the absorption spectrum, overlapping peaks can be resolved, allowing for the simultaneous quantification of multiple aminophenol isomers. rsc.org
These developed spectrophotometric methods provide valuable alternatives to more complex chromatographic techniques for the routine analysis of aminophenols in various samples, including environmental and industrial settings.
Table 5: Comparison of Spectrophotometric Methods for Aminophenol Analysis
| Reagent/Method | Analytes | λmax (nm) | Linear Range (µg/mL) | Reference |
| 1,2-Naphthoquinone-4-sulphonate | o-, m-, p-aminophenol | 488, 480, 535 | 0.2-10, 0.08-7.2, 0.08-18 | pjaec.pk |
| 9-chloroacridine | o-, m-, p-aminophenol | 436 | 0.25-12, 0.2-10, 0.0-10 | researchgate.net |
| Derivative Spectrophotometry | Phenol (B47542), 2-AP, 4-AP | Multiple wavelengths | 2–60 (Phenol), 2–50 (2-AP, 4-AP) | rsc.org |
Computational and Theoretical Chemistry Investigations of 4 Amino 2 Ethoxyphenol
Quantum Chemical Calculations for Optimized Molecular Geometry and Electronic Structure
Quantum chemical calculations are indispensable tools for elucidating the molecular structure and electronic properties of chemical compounds. For 4-Amino-2-ethoxyphenol, these methods can predict its three-dimensional geometry, the distribution of electrons, and its reactivity, providing insights that complement experimental findings.
Density Functional Theory (DFT) and Ab Initio Approaches for Geometric Parameters
Density Functional Theory (DFT) and ab initio methods are cornerstones of computational chemistry for determining the optimized molecular geometry of a compound. scirp.org DFT, particularly with hybrid functionals like B3LYP, is widely used for its balance of accuracy and computational cost. acs.orgnih.govtandfonline.com These methods are employed to calculate key geometric parameters such as bond lengths, bond angles, and dihedral (torsion) angles by finding the lowest energy conformation of the molecule.
For this compound, calculations would involve placing the molecule in a virtual space and iteratively solving the Schrödinger equation (or the Kohn-Sham equations in DFT) to minimize the system's energy. A sufficiently large basis set, such as 6-311++G(d,p), is typically used to ensure an accurate description of the electron distribution. nih.govsemanticscholar.org
The presence of the amino (-NH2), hydroxyl (-OH), and ethoxy (-OCH2CH3) groups, all capable of hydrogen bonding and electronic resonance, suggests a largely planar aromatic ring structure. However, the ethyl group of the ethoxy substituent would have rotational freedom. Computational analysis can determine the most stable conformer, likely influenced by intramolecular hydrogen bonding between the phenolic proton and the oxygen of the ethoxy group. researchgate.net
Illustrative Geometric Parameters for this compound: This table presents expected values for the key geometric parameters of this compound, as would be calculated using DFT methods. The values are based on data from analogous substituted phenols.
| Parameter | Bond/Angle | Expected Value (DFT/B3LYP/6-311++G(d,p)) |
| Bond Length | C-OH | ~1.36 Å |
| C-NH2 | ~1.40 Å | |
| C-O(ethoxy) | ~1.37 Å | |
| O-H | ~0.97 Å | |
| Bond Angle | C-C-O(H) | ~120° |
| C-C-N | ~121° | |
| C-O-C(ethyl) | ~118° | |
| Dihedral Angle | C-C-O-H | ~0° (indicating planarity due to H-bonding) |
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap) and Energy Band Gap Calculations
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. tandfonline.com The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. researchgate.net A small energy gap indicates that the molecule can be easily excited, suggesting higher chemical reactivity and lower kinetic stability. researchgate.net For this compound, all three substituents (-OH, -NH2, -OCH2CH3) are electron-donating groups, which are known to raise the energy of the HOMO. This would likely result in a relatively small HOMO-LUMO gap, making the molecule reactive, particularly towards electrophiles. The HOMO is expected to be localized primarily over the electron-rich aromatic ring and the nitrogen and oxygen atoms, while the LUMO would be distributed over the aromatic ring's anti-bonding π* orbitals. rsc.org
Illustrative FMO Properties for this compound: This table shows representative energy values for the frontier orbitals and the resulting energy gap, which are key indicators of molecular reactivity.
| Property | Expected Value (eV) |
| HOMO Energy | -4.7 to -5.2 |
| LUMO Energy | -0.1 to 0.3 |
| HOMO-LUMO Energy Gap (ΔE) | 4.6 to 5.3 |
Natural Bond Orbital (NBO) Analysis for Intermolecular and Intramolecular Interactions and Charge Transfer
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. nih.govresearchgate.net It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and anti-bonding orbitals. This method is particularly useful for quantifying intramolecular and intermolecular interactions.
For this compound, NBO analysis would reveal significant charge delocalization from the lone pairs of the nitrogen (in -NH2) and oxygen (in -OH and -OCH2CH3) atoms into the π* anti-bonding orbitals of the benzene (B151609) ring. This delocalization, a form of hyperconjugation, stabilizes the molecule and influences its geometry and reactivity. The strength of these interactions is quantified by the second-order perturbation energy, E(2). researchgate.net A high E(2) value indicates a strong electronic interaction. NBO analysis would likely confirm the presence of a strong intramolecular hydrogen bond between the phenolic hydrogen and the ethoxy oxygen.
Illustrative NBO Interaction Data for this compound: This table outlines significant donor-acceptor interactions and their stabilization energies (E(2)), which quantify charge delocalization within the molecule.
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |
| LP(N) | π(C-C) of ring | High (> 15 kcal/mol) |
| LP(O) of -OH | π(C-C) of ring | High (> 10 kcal/mol) |
| LP(O) of -OEt | π(C-C) of ring | Moderate (~5-10 kcal/mol) |
| LP(O) of -OEt | σ(O-H) | High (> 20 kcal/mol, indicating strong H-bond) |
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution on a molecule's surface. researchgate.netuni-muenchen.de It is an excellent tool for predicting where a molecule is susceptible to electrophilic (attack by electron-seeking species) and nucleophilic (attack by nucleus-seeking species) attack.
The MEP map uses a color scale: red indicates regions of high electron density (negative potential), which are prone to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are susceptible to nucleophilic attack. Green and yellow represent areas of neutral or intermediate potential. researchgate.net For this compound, the MEP map would show strong negative potential (red) around the oxygen atoms of the hydroxyl and ethoxy groups and the nitrogen atom of the amino group, identifying these as the primary sites for electrophilic interaction and hydrogen bond donation. elifesciences.org The phenolic hydrogen would appear as a region of high positive potential (blue), confirming its acidic character.
Non-Linear Optical (NLO) Properties and Hyperpolarizability Computations
Computational methods are used to predict the Non-Linear Optical (NLO) properties of molecules, which are important for applications in photonics and optoelectronics. nih.gov Key NLO parameters include the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). acs.org Molecules with large hyperpolarizability values are sought for NLO materials.
Efficient NLO materials often feature electron-donating groups and electron-accepting groups connected by a π-conjugated system. nih.gov While this compound contains multiple strong electron-donating groups (-NH2, -OH, -OCH2CH3), it lacks a strong electron-withdrawing group. This arrangement suggests that its first-order hyperpolarizability (β) would be modest. However, the significant charge delocalization across the molecule would still result in NLO properties greater than that of unsubstituted benzene. DFT calculations are commonly used to compute these properties, often comparing the results to a standard NLO material like urea. acs.org
Illustrative NLO Properties for this compound: This table presents calculated values for key NLO properties. The hyperpolarizability (β) is compared to urea, a standard reference material.
| Property | Expected Calculated Value |
| Dipole Moment (μ) | 2.0 - 3.5 Debye |
| Linear Polarizability (α) | ~150 - 180 a.u. |
| First Hyperpolarizability (β) | 5-15 times that of urea |
Prediction of NMR Chemical Shifts (Gauge-Independent Atomic Orbital - GIAO method)
The Gauge-Independent Atomic Orbital (GIAO) method is a reliable computational approach for predicting the NMR chemical shifts (δ) of a molecule. researchgate.netresearchgate.net By calculating the magnetic shielding tensors for each nucleus in the presence of a magnetic field, the GIAO method can produce theoretical ¹H and ¹³C NMR spectra. modgraph.co.uk
These theoretical spectra are invaluable for confirming the structure of a synthesized compound by comparing the calculated shifts to experimental data. nih.govsemanticscholar.org For this compound, the GIAO calculation would predict distinct chemical shifts for the aromatic protons, influenced by the electronic effects of the three different substituents. The protons of the ethoxy group and the amino group would also have characteristic predicted shifts. Discrepancies between calculated and experimental shifts can often be explained by solvent effects, which can also be modeled computationally.
Illustrative GIAO-Predicted NMR Chemical Shifts for this compound (in CDCl₃): This table displays the expected ¹H and ¹³C NMR chemical shifts as would be calculated by the GIAO method, providing a theoretical spectrum for structural verification.
| Atom Type | Expected Chemical Shift (δ, ppm) |
| ¹H (Aromatic) | 6.5 - 7.0 |
| ¹H (-OH) | 5.0 - 6.0 (may broaden or shift with H-bonding) |
| ¹H (-NH₂) | 3.5 - 4.5 |
| ¹H (-OCH₂CH₃) | ~4.1 (quartet) |
| ¹H (-OCH₂CH₃) | ~1.4 (triplet) |
| ¹³C (Aromatic, C-O) | 145 - 155 |
| ¹³C (Aromatic, C-N) | 140 - 150 |
| ¹³C (Aromatic, C-H) | 110 - 120 |
| ¹³C (-OCH₂CH₃) | ~64 |
| ¹³C (-OCH₂CH₃) | ~15 |
Thermodynamic Properties from Computational Data
Computational chemistry, particularly through methods like Density Functional Theory (DFT), is a powerful tool for determining the thermodynamic properties of molecules in the gas phase. For substituted phenols, such as aminophenols, DFT calculations using the B3LYP method with basis sets like 6-31G(d) and 6-311+G(2d,2p) have been effectively used to compute standard enthalpies of formation. researchgate.net These theoretical calculations have shown excellent agreement with experimental data for related compounds. researchgate.net
Other key thermodynamic properties that can be calculated include homolytic O-H and N-H bond dissociation energies, gas-phase acidities, and proton or electron affinities. researchgate.net The analysis of these properties for various isomers helps in understanding their relative stability. For instance, studies on aminophenol isomers have used calculated standard Gibbs energies of formation to evaluate thermodynamic stability under standard conditions. researchgate.net The vaporization enthalpies of phenol (B47542) derivatives are also crucial properties that can be analyzed and adjusted to standard conditions (298.15 K) using thermochemical laws and data from both experiments and calculations. bohrium.com
Table 1: Example of Calculated Gas-Phase Thermodynamic Properties for Aminophenol Isomers (Illustrative) Note: This table presents data for aminophenol isomers as an illustration of the types of properties calculated computationally. Specific data for this compound is not available in the cited sources.
| Property | o-Aminophenol (kJ/mol) | m-Aminophenol (kJ/mol) | p-Aminophenol (kJ/mol) | Method | Source |
| Standard Enthalpy of Formation | - | - | - | B3LYP/6-311+G(2d,2p) | researchgate.net |
| O-H Bond Dissociation Energy | - | - | - | B3LYP/6-31G(d) | researchgate.net |
| N-H Bond Dissociation Energy | - | - | - | B3LYP/6-31G(d) | researchgate.net |
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions and Solvent Effects on Spectra
Time-Dependent Density Functional Theory (TD-DFT) is a primary computational method for studying the excited states of molecules and predicting their electronic absorption spectra (UV-Vis). ucc.edu.gh This technique is effective for calculating vertical excitation energies and understanding the nature of electronic transitions, such as π-π* transitions common in aromatic compounds. rsc.orgresearchgate.net
A significant aspect of these investigations is the effect of the solvent on the electronic spectra, known as solvatochromism. The polarity of the solvent can influence the electronic structure and thus the absorption maxima. ucc.edu.gh Computational models, often incorporating a Polarizable Continuum Model (PCM), can simulate these solvent effects. rsc.org For example, TD-DFT calculations performed on related Schiff base compounds in the gaseous phase and in solvents like DMSO and ethanol (B145695) have been used to understand electronic transitions and the impact of the solvent environment on the UV-Vis spectra. nih.govsemanticscholar.org Studies on other ortho-substituted phenols have shown that substituents and hydrogen-bonding interactions with solvent molecules can cause shifts in the absorption spectra. ucc.edu.gh
Table 2: Illustrative TD-DFT Calculated Electronic Transition Data Note: This table illustrates typical data obtained from TD-DFT calculations for a substituted phenol in different environments. Data specific to this compound is not available in the cited sources.
| Solvent | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution | Source |
| Gas Phase | - | - | - | HOMO -> LUMO | researchgate.net |
| Methanol | - | - | - | HOMO -> LUMO | researchgate.net |
| DMSO | - | - | - | HOMO -> LUMO | ucc.edu.gh |
| Water | - | - | - | HOMO -> LUMO | researchgate.net |
Topological Analyses (Atoms in Molecules - AIM, Reduced Density Gradient - RDG) and Electron Difference Density Techniques for Bonding Characteristics
Topological analysis methods provide profound insights into the nature of chemical bonds and non-covalent interactions (NCIs).
Atoms in Molecules (AIM): The Quantum Theory of Atoms in Molecules (QTAIM or AIM) partitions the electron density of a molecule into atomic basins. uni-rostock.de This analysis identifies critical points in the electron density (ρ(r)), which correspond to structural elements like atoms (attractors) and bonds (bond critical points). uni-rostock.de By analyzing the properties at these critical points, such as the electron density and its Laplacian, AIM can characterize the nature of interactions, distinguishing between shared (covalent) and closed-shell (ionic, van der Waals, hydrogen bonds) interactions. researchgate.net
Reduced Density Gradient (RDG): The RDG is a function of the electron density and its first derivative, which is exceptionally useful for identifying and visualizing weak non-covalent interactions in real space. researchgate.netresearchgate.net In RDG plots, large, low-density spikes indicate different types of interactions: strong attractive interactions (like hydrogen bonds) are typically shown in blue, weak van der Waals interactions in green, and strong repulsive interactions (steric clashes) in red. researchgate.netsci-hub.se This technique provides a qualitative and quantitative description of the interactions stabilizing a molecule's conformation or crystal structure. researchgate.net
Hirshfeld Surface and Energy Framework Analyses for Crystal Packing and Intermolecular Interactions
Energy Framework Analysis: This computational approach provides a visual and quantitative understanding of the energetic aspects of crystal packing. It involves calculating the interaction energies between a central molecule and its neighbors within a defined cluster. nih.gov These pairwise interaction energies (electrostatic, dispersion, repulsion, and total energy) are then used to construct "energy frameworks," where cylinders connect the centroids of interacting molecules. The thickness of the cylinders is proportional to the magnitude of the interaction energy, offering an intuitive picture of the strongest interactions that govern the crystal's architecture and mechanical properties. rsc.orgias.ac.in
Table 3: Example of Intermolecular Contact Contributions from Hirshfeld Surface Analysis (Illustrative) Note: This table shows typical quantitative results from a Hirshfeld analysis on a related molecular crystal. Specific data for this compound is not available in the cited sources.
| Interaction Type | Contribution (%) | Source |
| H···H | 47.1 | researchgate.net |
| C···H/H···C | 20.9 | researchgate.net |
| O···H/H···O | 15.3 | researchgate.net |
| N···H/H···N | 11.4 | researchgate.net |
| Others | 5.3 | researchgate.net |
Reaction Pathway and Kinetic Modeling through Computational Chemistry
Computational chemistry is instrumental in elucidating reaction mechanisms and predicting kinetic parameters. By mapping the potential energy surface (PES) for a reaction, researchers can identify reactants, products, intermediates, and transition states. mdpi.com
Methods like DFT are used to calculate the activation energies (energy barriers) and reaction enthalpies. For instance, studies on the atmospheric oxidation of related compounds like aminomethanol (B12090428) by hydroxyl (•OH) radicals have computationally explored various reaction pathways, such as hydrogen abstraction from different functional groups (-CH₂, -NH₂, -OH). nih.gov These calculations reveal the most favorable reaction channels by comparing their activation energies. nih.gov
Following the electronic structure calculations, kinetic analysis can be performed using theories like Transition State Theory (TST) to compute rate constants (k) and their temperature dependence. nih.gov This modeling provides crucial data on reaction speeds and branching fractions (the percentage of a reaction that proceeds through a specific pathway), offering a comprehensive understanding of the compound's chemical reactivity and potential degradation pathways. nih.gov
Crystallographic Analysis and Supramolecular Architecture of 4 Amino 2 Ethoxyphenol and Its Derivatives
Single Crystal X-ray Diffraction for Solid-State Molecular Geometry Determination
Single Crystal X-ray Diffraction (SCXRD) is a foundational technique for determining the precise three-dimensional structure of crystalline materials. nih.gov This method allows for the accurate measurement of bond lengths, bond angles, and torsion angles, providing a definitive view of the molecule's conformation in the solid state. For derivatives of 4-Amino-2-ethoxyphenol, SCXRD is the primary tool used to confirm their molecular structure.
A notable example is the analysis of (4-Amino-2-ethoxy-5-nitrophenyl)(piperidin-1-yl) methanone (B1245722), a derivative of this compound. Its structure was unequivocally confirmed using single crystal XRD data. researchgate.net The study of such derivatives relies on obtaining suitable single crystals, which are then mounted on a diffractometer. The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern of scattered X-rays is collected on a detector. researchgate.net The analysis of this pattern allows for the calculation of the electron density distribution within the crystal, from which the positions of the individual atoms can be determined. Modern diffractometers, such as the Bruker Smart Apex CCD, are often employed for this data collection. researchgate.net
Similarly, the crystal structure of another related compound, ethyl 2-amino-4-(4-ethoxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c] chromene-3-carboxylate, was determined using single-crystal X-ray diffraction, providing detailed insights into its molecular geometry. acs.org The challenges in SCXRD often include growing crystals of sufficient size and quality, especially for complex organic molecules. nih.gov
Crystallographic Data Refinement and Structural Parameters
Once the initial diffraction data is collected, a process of structural refinement is undertaken to improve the accuracy of the atomic coordinates and other structural parameters. This process involves fitting a calculated model of the crystal structure to the experimentally observed diffraction data. Software packages like SHELXL are commonly used for this refinement process. acs.org
For the derivative (4-Amino-2-ethoxy-5-nitrophenyl)(piperidin-1-yl) methanone, the crystallographic data revealed that it crystallizes in the monoclinic centrosymmetric P2₁/c space group. researchgate.net The refinement process provides precise unit cell dimensions and other key parameters. Anisotropic displacement parameters, which describe the thermal motion of atoms, are typically calculated for all non-hydrogen atoms during refinement. researchgate.net The final refined data is often deposited in crystallographic databases, such as the Cambridge Crystallographic Data Centre (CCDC), making it accessible to the wider scientific community. The data for (4-Amino-2-ethoxy-5-nitrophenyl)(piperidin-1-yl) methanone is available under the CCDC deposition number 1016708. researchgate.net
Table 1: Crystallographic Data and Refinement Parameters for (4-Amino-2-ethoxy-5-nitrophenyl)(piperidin-1-yl) methanone
| Parameter | Value |
|---|---|
| Empirical Formula | C₁₄H₁₉N₃O₄ |
| Formula Weight | 293.32 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 11.968(6) |
| b (Å) | 8.992(4) |
| c (Å) | 16.175(6) |
| β (°) | 122.16(3) |
| Volume (ų) | 1473.6(12) |
| Z | 4 |
| Temperature (K) | 298 |
| Radiation (λ, Å) | MoKα (0.71073) |
| F(000) | 624 |
| Crystal Size (mm) | 0.39 × 0.22 × 0.18 |
Data sourced from Keesari et al., 2014. researchgate.net
Analysis of Intermolecular Interactions (Hydrogen Bonding, Halogen Bonding, π-π Stacking)
The forces that dictate how molecules arrange themselves in a crystal are known as intermolecular interactions. These non-covalent forces include hydrogen bonds, halogen bonds, and π-π stacking.
Hydrogen Bonding: Hydrogen bonds are crucial in the crystal packing of aminophenol derivatives. nih.gov In the crystal structure of (4-Amino-2-ethoxy-5-nitrophenyl)(piperidin-1-yl) methanone, the molecules are linked by strong N–H···O intermolecular hydrogen bonds. researchgate.net These primary interactions are supplemented by weaker C–H···O intermolecular hydrogen bonds, which further stabilize the crystal lattice. researchgate.net Similarly, in the crystal structure of ethyl 2-amino-4-(4-ethoxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c] chromene-3-carboxylate, the amino group is involved in both intramolecular and intermolecular N—H⋯O hydrogen bonds. acs.org These interactions are fundamental to the formation of defined supramolecular motifs. iucr.org
Halogen Bonding: Halogen bonding is a directional, non-covalent interaction between an electrophilic region on a halogen atom and a nucleophilic site. researchgate.net While no specific examples of halogen bonding have been reported for this compound derivatives in the available literature, it is a significant interaction in related aromatic systems, such as dihalogenated phenols. researchgate.net In such systems, halogen bonds (e.g., Cl···Cl, Br···Br, I···O) can act as "glue," holding molecular layers together and influencing the material's mechanical properties. researchgate.netnih.gov The amine group itself can also act as a halogen bond acceptor, forming I···NH₂ bonds in cocrystals of aromatic diamines. mdpi.com
π-π Stacking: π-π stacking is another important non-covalent interaction that occurs between aromatic rings. numberanalytics.com This interaction is critical in determining the crystal structure of many organic compounds. researchgate.net While specific π-π stacking distances for the title compound's derivatives were not detailed in the sourced literature, the presence of phenyl rings in these molecules makes such interactions plausible. For instance, in a study of a p-aminophenol and p-cresol (B1678582) dimer, π-stacked isomers were found to be nearly as stable as hydrogen-bonded isomers. rsc.org The geometry of these interactions (e.g., face-to-face or offset) can significantly influence the electronic and physical properties of the material. numberanalytics.comnih.gov
Supramolecular Assembly and Crystal Packing Motifs
The interplay of various intermolecular interactions leads to the self-assembly of molecules into well-defined, repeating patterns known as supramolecular assemblies or crystal packing motifs. iucr.org These motifs describe the larger-scale organization of the crystal lattice.
In the case of (4-Amino-2-ethoxy-5-nitrophenyl)(piperidin-1-yl) methanone, the strong N–H···O hydrogen bonds lead to the formation of a one-dimensional chain along the crystallographic c-axis. researchgate.net These chains are then further interconnected by weaker C–H···O interactions, creating a more complex three-dimensional architecture. researchgate.net The formation of chains, sheets, or more intricate networks is a common feature in crystal engineering, where the goal is to control the assembly of molecules to achieve desired material properties. iucr.org The study of aminophenols shows that substitution patterns can dramatically alter the packing motif, from supertetrahedral architectures in p-aminophenol to square motifs in methyl-substituted aminophenols. nih.gov
Conformational Analysis in the Crystalline State
Conformational analysis in the crystalline state involves studying the spatial arrangement of atoms in a molecule that can be interconverted by rotation about single bonds. SCXRD provides a snapshot of the preferred conformation of a molecule within the ordered environment of the crystal lattice.
For (4-Amino-2-ethoxy-5-nitrophenyl)(piperidin-1-yl) methanone, the analysis revealed a significant twist between the two main ring systems of the molecule. The dihedral angle, which is the angle between the plane of the phenyl ring and the plane of the piperidine (B6355638) ring, was found to be 86.52°. researchgate.net This near-perpendicular arrangement is a key conformational feature, dictated by the steric and electronic effects of the substituents and the packing forces within the crystal. In other flexible molecules, the conformation can be influenced by intramolecular interactions, such as π-stacking, which may favor a folded syn conformation. rsc.org
Investigation of Crystal Voids and Free Space in Crystal Lattices
Even in densely packed molecular crystals, there exists unoccupied or "void" space between the molecules. acs.org The analysis of this free space is important for understanding a crystal's mechanical stability, density, and potential to accommodate guest molecules. nih.gov
The volume of crystal voids can be calculated using various computational methods, often implemented in software like CrystalExplorer. nih.goviucr.org These methods typically involve generating a procrystal electron density map and defining the void surface as an isosurface of this density. iucr.org The total volume of these voids and the percentage of free space in the unit cell can then be quantified. For example, in one study of a benzothiazine derivative, the crystal voids were calculated to be 75.4 ų, accounting for 9.3% of the unit cell volume. nih.goviucr.org A low percentage of free space generally indicates compact packing and suggests substantial mechanical stability. iucr.org While specific void analysis for this compound derivatives was not found, these standard techniques would be applicable to assess their packing efficiency and stability.
Applications in Advanced Materials and Chemical Industries
4-Amino-2-ethoxyphenol as a Building Block in Polymer Chemistry
The bifunctional nature of this compound, possessing both an amine (-NH2) and a hydroxyl (-OH) group, enables its participation in step-growth polymerization reactions. These functional groups provide reactive sites for forming linkages such as amide and ester bonds, which are the backbones of many commercially significant polymers. researchgate.net This positions the compound as a valuable monomer for creating polymers with tailored properties.
The presence of reactive amine and hydroxyl moieties allows this compound to be incorporated into various polymer chains. The amino group can readily react with acyl chlorides or carboxylic acids to form robust amide bonds, a cornerstone of polyamide chemistry. nih.govyoutube.com Similarly, the hydroxyl group can undergo esterification. This dual reactivity allows it to be used in the synthesis of diverse polymer families.
Functionalized polymers can be synthesized by reacting this compound with appropriate co-monomers. For instance, polycondensation with a diacyl chloride would lead to a polyamide, while reaction with a diisocyanate could yield a polyurea or polyurethane. The ethoxy group (-OC2H5) remains as a pendant group on the polymer backbone, influencing properties such as solubility, thermal stability, and chemical resistance. While specific research focusing exclusively on this compound is not extensively detailed in publicly available literature, its structural analogy to other aminophenols suggests its utility in these polymerization reactions. researchgate.net
| Polymer Type | Required Co-monomer | Resulting Linkage | Potential Polymer Backbone Feature |
| Polyamide | Diacyl Chloride (e.g., Sebacoyl chloride) | Amide (-CO-NH-) | Pendant ethoxy groups |
| Poly(ester amide) | Dicarboxylic acid with activating agent | Amide and Ester | Controlled sequence of linkages |
| Polyurethane | Diisocyanate (e.g., MDI, TDI) | Urethane (-NH-CO-O-) | Aromatic rings from both monomers |
| Polyether | Dihalide (under Williamson ether synthesis conditions) | Ether (-O-) | Flexible ether linkages |
Amino acid-derived biopolymers are a class of materials designed to mimic natural proteins and offer advantages like biocompatibility and biodegradability. researchgate.net These polymers, such as poly(ester amide)s (PEAs), are often synthesized from monomers containing amino acids, diols, and dicarboxylic acids.
Aminophenol analogues, including this compound, are suitable candidates for incorporation into such biopolymers. The molecule can be viewed as a synthetic amino alcohol. The hydroxyl group can form an ester bond by reacting with a carboxylic acid group of an amino acid or a dicarboxylic acid, while the amino group can form a peptide-like amide bond. This allows this compound to act as a junction or modifying agent in the synthesis of PEAs, introducing aromaticity and specific functionalities (the ethoxy group) into the polymer backbone. This can enhance thermal properties and modify the degradation profile of the resulting biopolymer. researchgate.net
Hyperbranched polymers are highly branched, three-dimensional macromolecules known for their unique properties, such as low viscosity, high solubility, and a large number of terminal functional groups. Their synthesis often relies on the polymerization of ABx-type monomers, where 'A' and 'B' are different reactive functional groups.
This compound can be conceptually considered as a potential precursor for an AB2-type monomer. The existing amine and hydroxyl groups can serve as the 'A' and one of the 'B' functionalities. The aromatic ring, activated by these electron-donating groups, could potentially undergo reactions like formylation or chloromethylation at two different positions to introduce the second 'B' functionality. While direct synthesis of hyperbranched polymers from this compound is not widely reported, its molecular structure is amenable to the chemical modifications necessary to create the AB2 architecture required for one-pot polycondensation into a hyperbranched structure.
Role of this compound in Specialty Chemical Synthesis and Industrial Processes
As a substituted aminophenol, this compound serves as a key intermediate in the multi-step synthesis of more complex molecules. researchgate.netdatamintelligence.com Its derivatives are found in sectors requiring high-value, specialized organic compounds.
Aminophenols are fundamental building blocks in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals. kajay-remedies.comhopemaxchem.com The structural motif of this compound is present in various biologically active compounds. For example, it is identified as a chemical compound in a patent related to the synthesis of inhibitors for human aldosterone synthase (CYP11B2), an enzyme implicated in cardiovascular conditions. google.com In this context, the aminophenol core provides a scaffold that can be further functionalized to achieve specific biological activity.
Its role as an intermediate stems from the ability to sequentially or selectively react its functional groups. The amino group can be acylated or alkylated, while the hydroxyl group can be converted into an ether or ester, allowing for the systematic construction of a target molecule.
| Industry | Role of this compound | Potential Target Molecule Class | Relevant Functional Groups |
| Pharmaceutical | Core structural scaffold / Precursor | Enzyme inhibitors, Analgesics, various APIs | Amine, Hydroxyl |
| Agrochemical | Building block for active ingredients | Fungicides, Herbicides, Pesticides | Amine, Hydroxyl, Aromatic Ring |
The synthesis of dyes is a classic application for aromatic amines. metoree.com this compound is a suitable precursor for producing a variety of colorants, particularly azo dyes. The primary aromatic amine group can undergo diazotization—a reaction with nitrous acid (HNO2) at low temperatures—to form a highly reactive diazonium salt. This salt can then be coupled with another electron-rich aromatic compound (a coupler, such as a phenol (B47542) or another aniline) to form an azo compound (-N=N-), which is the chromophore responsible for the color.
The final color and properties of the dye, such as its fastness to light and water, are determined by the complete molecular structure, including the substituents on both the diazonium component (from this compound) and the coupler. The ethoxy and hydroxyl groups on the this compound moiety would act as auxochromes, modifying the color and intensity of the dye. Its utility in this field is supported by its inclusion in patents for hair dyeing compositions. google.comgoogle.com
Strategies for High-Purity Product Isolation and Purification in Industrial Contexts
The isolation and purification of this compound on an industrial scale are critical steps to ensure the final product meets the stringent purity requirements for its applications, particularly in advanced materials and as an intermediate in the chemical industry. The primary goal is to remove unreacted starting materials, by-products, and other process-related impurities. The strategies employed are largely dictated by the physical and chemical properties of this compound and the nature of the impurities present in the crude product mixture. Common industrial purification methodologies for a crystalline solid like this compound include crystallization, chromatography, and extraction, often used in combination to achieve the desired high-purity profile.
Crystallization
Crystallization is a cornerstone technique for the purification of solid organic compounds at an industrial scale. This process relies on the differences in solubility between the desired compound and its impurities in a selected solvent system. For this compound, an effective crystallization process would involve dissolving the crude material in a suitable solvent at an elevated temperature to form a saturated or near-saturated solution, followed by controlled cooling to induce crystallization of the pure product while the impurities remain in the mother liquor.
The choice of solvent is paramount for a successful and efficient crystallization. An ideal solvent should exhibit high solubility for this compound at higher temperatures and significantly lower solubility at cooler temperatures. Furthermore, the impurities should either be highly soluble or sparingly soluble in the chosen solvent at all temperatures to facilitate their separation. Given the phenolic and amino functionalities of the target molecule, polar solvents or mixtures of solvents are generally effective.
Key Parameters for Industrial Crystallization of this compound:
| Parameter | Typical Range/Condition | Purpose |
| Solvent System | Ethanol (B145695)/water, Isopropanol/water, Toluene | To provide differential solubility for purification. |
| Dissolution Temperature | 60-80 °C | To ensure complete dissolution of the crude product. |
| Cooling Rate | 5-10 °C/hour | To control crystal size and minimize impurity inclusion. |
| Final Temperature | 0-5 °C | To maximize the yield of the crystallized product. |
| Agitation Speed | 50-150 RPM | To maintain a homogeneous suspension and promote uniform crystal growth. |
The crystallized product is then isolated by filtration, washed with a small amount of cold solvent to remove any adhering mother liquor, and subsequently dried to remove residual solvent.
Chromatographic Methods
For achieving very high levels of purity, particularly for applications in advanced materials where even trace impurities can be detrimental, industrial-scale chromatography is employed. While often associated with higher costs compared to crystallization, it offers superior separation capabilities, especially for isomers and closely related impurities.
Preparative High-Performance Liquid Chromatography (HPLC) is a viable, albeit expensive, option for producing high-purity this compound. In an industrial setting, a column packed with a suitable stationary phase (e.g., silica gel for normal-phase or a C18-functionalized silica for reversed-phase chromatography) is used. A solvent system (mobile phase) is chosen to effectively separate the target compound from its impurities as they pass through the column.
Illustrative Parameters for Industrial Chromatographic Purification:
| Parameter | Condition | Rationale |
| Stationary Phase | Reversed-Phase C18 Silica | Effective for separating moderately polar organic compounds. |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | Allows for the elution of compounds with varying polarities. |
| Flow Rate | Dependent on column diameter | Optimized for separation efficiency and throughput. |
| Detection | UV at a specific wavelength (e.g., 280 nm) | To monitor the elution of the product and impurities. |
| Purity Achievable | >99.5% | High-resolution separation of closely related substances. |
Following chromatographic separation, the fractions containing the purified this compound are collected, and the solvent is removed, typically through evaporation or distillation, to yield the high-purity solid product.
Extraction
Liquid-liquid extraction is a fundamental separation technique used in the initial work-up of the reaction mixture to remove significant quantities of impurities before final purification by crystallization or chromatography. This method utilizes the differential solubility of the components in two immiscible liquid phases. For instance, after the synthesis of this compound, an extraction step can be employed to separate it from water-soluble inorganic salts and other polar or non-polar by-products.
A typical industrial extraction process might involve dissolving the crude reaction mixture in an organic solvent and then washing it with an aqueous solution of a specific pH to remove acidic or basic impurities. For example, a wash with a dilute acid solution could remove basic impurities, while a wash with a dilute basic solution could remove acidic impurities. The purified this compound would remain in the organic phase, which is then carried forward for further processing. A process for a structurally similar compound, 2-ethoxyphenol (B1204887), reports a final purity of 99.4% achieved through a series of extractions and distillations, highlighting the efficacy of these methods.
Conclusion and Future Directions in 4 Amino 2 Ethoxyphenol Research
Summary of Key Academic Findings and Contributions
Direct academic research focusing solely on 4-Amino-2-ethoxyphenol is sparse. However, the existing literature on related aminophenol and ethoxyphenol derivatives allows for the extrapolation of its likely chemical behavior and potential contributions. The synthesis of derivatives, such as (4-Amino-2-ethoxy-5-nitrophenyl)(piperidin-1-yl) methanone (B1245722), has been documented, confirming the viability of the this compound core in more complex molecular structures.
The primary academic contributions concerning compounds with similar functionalities lie in the areas of synthesis and characterization. The synthesis of polysubstituted aminophenols often presents challenges in achieving regioselectivity due to the directing effects of the amino and hydroxyl groups. Research into the synthesis of related compounds provides a foundational understanding of the probable synthetic routes to this compound, which would likely involve the introduction of the amino and ethoxy groups onto a phenol (B47542) ring through a series of controlled reactions.
Characterization of such compounds typically involves a suite of spectroscopic techniques. Based on studies of analogous molecules, it is expected that the characterization of this compound would rely heavily on the following methods:
| Spectroscopic Technique | Expected Information Yielded for this compound |
| Infrared (IR) Spectroscopy | Identification of functional groups such as O-H (phenol), N-H (amine), C-O (ether), and aromatic C-H and C=C bonds. libretexts.org |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Elucidation of the precise arrangement of atoms in the molecule, including the positions of the substituents on the aromatic ring. libretexts.org |
| Mass Spectrometry (MS) | Determination of the molecular weight and fragmentation pattern, confirming the molecular formula. |
While direct studies are lacking, the academic groundwork laid by research on similar compounds provides a solid framework for the synthesis and characterization of this compound.
Emerging Research Frontiers and Untapped Potential in this compound Chemistry
The untapped potential of this compound lies in the synergistic effects of its functional groups. The presence of both a hydrogen-bond-donating amino group and a hydrogen-bond-accepting ethoxy group, in addition to the phenolic hydroxyl group, opens up avenues for its application in several emerging research frontiers.
One of the most promising areas is medicinal chemistry . Phenol derivatives are integral to a vast number of pharmaceutical compounds, exhibiting a wide range of biological activities. researchgate.netnsf.gov The specific substitution pattern of this compound could lead to novel interactions with biological targets. nih.gov For instance, aminophenol derivatives have been investigated for their antioxidant and anticancer properties. acs.orgnih.gov The ethoxy group can modulate the lipophilicity of the molecule, potentially influencing its absorption, distribution, metabolism, and excretion (ADME) profile, a critical aspect of drug design.
In materials science , phenol and its derivatives are precursors to a variety of polymers and resins. researchgate.net The functional groups on this compound could be exploited for the synthesis of novel polymers with tailored properties, such as thermal stability, conductivity, or specific binding capabilities. The amino group, for instance, can be a site for polymerization or cross-linking.
Furthermore, the field of supramolecular chemistry could benefit from the unique hydrogen bonding capabilities of this molecule. The arrangement of donor and acceptor sites could facilitate the formation of well-defined supramolecular assemblies, with potential applications in sensing, catalysis, and drug delivery.
Challenges and Opportunities for Future Scholarly Investigations
The limited research on this compound presents both challenges and significant opportunities for future scholarly investigations.
Challenges:
A primary challenge is the regioselective synthesis of the compound. The synthesis of polysubstituted aromatic compounds can be complex, often yielding a mixture of isomers that are difficult to separate. researchgate.net Developing a high-yield, selective synthesis of this compound is a crucial first step for enabling further research.
Another challenge is the potential for oxidation . Aminophenols are susceptible to oxidation, which can lead to the formation of colored impurities and affect the stability and purity of the compound. This necessitates careful handling and storage conditions.
Opportunities:
The scarcity of data on this compound means that there is a wealth of fundamental research to be conducted. This includes a thorough investigation of its physicochemical properties, such as its pKa values, redox potential, and solubility in various solvents.
There is a significant opportunity to explore its biological activities . Screening this compound and its derivatives for various pharmacological effects could lead to the discovery of new therapeutic agents. nih.govnih.gov
Furthermore, the development of novel applications based on its unique chemical structure is a major area of opportunity. This could include its use as a building block for functional materials, as a ligand for metal complexes with catalytic or sensing properties, or as a component in "smart" materials that respond to external stimuli.
Integration of Multidisciplinary Approaches in this compound Studies
A comprehensive understanding of this compound and the realization of its full potential will require the integration of multidisciplinary approaches.
Computational chemistry can play a pivotal role in predicting the properties and reactivity of the molecule before engaging in extensive experimental work. acs.org Density Functional Theory (DFT) calculations, for instance, can be used to predict its electronic structure, spectroscopic properties, and reaction mechanisms. acs.org This can guide synthetic efforts and help in the interpretation of experimental data.
Advanced spectroscopic techniques will be essential for the detailed characterization of the molecule and its interactions. libretexts.orgfiveable.me Techniques such as two-dimensional NMR and X-ray crystallography can provide unambiguous structural information.
A materials science perspective will be crucial for exploring its potential in the development of new materials. This would involve studying its polymerization behavior, its incorporation into polymer matrices, and the characterization of the resulting materials' properties.
Finally, a biological and pharmacological approach will be necessary to investigate its potential as a bioactive compound. This would involve in vitro and in vivo studies to assess its efficacy and to elucidate its mechanism of action. acs.orgnih.gov The collaboration between chemists, biologists, and pharmacologists will be key to unlocking the therapeutic potential of this and related molecules.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for producing 4-Amino-2-ethoxyphenol with high purity, and how can side reactions be minimized?
- Methodological Answer : A two-step synthesis is common: (1) Ethoxylation of 4-nitrophenol using ethyl bromide under basic conditions (e.g., K₂CO₃ in DMF), followed by (2) catalytic hydrogenation of the nitro group to an amine (10% Pd/C, H₂ atmosphere). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity. Side products like over-alkylated derivatives can be minimized by controlling reaction temperature (60–70°C) and stoichiometry .
Q. Which analytical techniques are optimal for characterizing this compound’s structure and purity?
- Methodological Answer : Combine NMR (¹H and ¹³C) to confirm substituent positions and FT-IR for functional group analysis (e.g., -NH₂ stretch at ~3400 cm⁻¹). Purity is best assessed via reverse-phase HPLC (C18 column, methanol/water mobile phase) with UV detection at 254 nm. Mass spectrometry (ESI-MS) provides molecular ion confirmation (e.g., [M+H]⁺ at m/z 154.1) .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodological Answer : Use PPE (gloves, goggles, lab coat) due to skin/eye irritation risks. Work under fume hoods to avoid inhalation. Store in amber vials at 4°C under inert gas (N₂/Ar) to prevent oxidation. Emergency measures: For skin contact, rinse with 10% acetic acid to neutralize alkaline degradation products, followed by water .
Advanced Research Questions
Q. How does the ethoxy group’s electronic effects influence this compound’s reactivity in coupling reactions?
- Methodological Answer : The ethoxy group acts as an electron-donating substituent, activating the aromatic ring for electrophilic substitution at the para position. Comparative studies with methoxy or hydroxyl analogs show slower reaction kinetics due to steric hindrance from the ethoxy group. DFT calculations (B3LYP/6-31G*) can model charge distribution to predict reactivity .
Q. What strategies mitigate oxidative degradation of this compound during long-term storage or experimental workflows?
- Methodological Answer : Add antioxidants like BHT (0.1% w/w) to inhibit free radical formation. Lyophilization under vacuum reduces hydrolytic degradation. For aqueous solutions, buffer at pH 6–7 (phosphate buffer) to avoid alkaline conditions that accelerate oxidation. Monitor degradation via LC-MS; major byproducts include quinone-imine derivatives .
Q. How can researchers resolve contradictions in reported genotoxicity data for this compound analogs?
- Methodological Answer : Discrepancies arise from assay-specific conditions. Use tiered testing: (1) Ames test (TA98 strain ± S9 metabolic activation) to assess mutagenicity, (2) Comet assay for DNA strand breaks, and (3) in vitro micronucleus assay. Control variables like solvent choice (DMSO vs. ethanol) and exposure time (24–48 hr) to align with OECD guidelines .
Q. What advanced techniques detect trace metabolites of this compound in biological matrices?
- Methodological Answer : Employ UPLC-QTOF-MS with ion mobility separation to distinguish isobaric metabolites. Sample preparation: Solid-phase extraction (HLB cartridges) for plasma/urine. Data-independent acquisition (DIA) modes enhance coverage of low-abundance species (e.g., hydroxylated or glutathione-conjugated metabolites) .
Data Contradictions and Validation
- Example : Conflicting solubility data in polar solvents (e.g., DMSO vs. ethanol) may stem from impurities or crystallinity differences. Validate via differential scanning calorimetry (DSC) to assess polymorphic forms and Karl Fischer titration for residual moisture .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
